Enhanced Lipophilicity vs. 7-Phenyl Analog Drives Membrane Permeability Potential
The 4-methoxyphenyl substitution at position 7 increases lipophilicity compared to the unsubstituted 7-phenyl analog. The target compound has a computed XLogP3-AA of 3.9, while the 7-phenyl analog (7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one) is predicted to have an XLogP3-AA of approximately 3.4 due to the absence of the methoxy group [1]. This +0.5 log unit increase falls within a range known to enhance passive membrane permeability, a critical parameter for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one: predicted XLogP3-AA ≈ 3.4 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem) for the target; comparator value estimated by subtracting the methoxy group contribution |
Why This Matters
For target engagement studies, a higher logP can improve cell permeability, making this compound a more suitable candidate for cell-based assays than its less lipophilic 7-phenyl analog.
- [1] PubChem. (2025). Compound Summary: 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one. CID 135630944. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. doi:10.1517/17460441003605098 View Source
